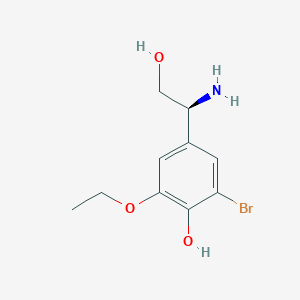
(s)-4-(1-Amino-2-hydroxyethyl)-2-bromo-6-ethoxyphenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(1S)-1-amino-2-hydroxyethyl]-2-bromo-6-ethoxyphenol is an organic compound with a complex structure that includes an amino group, a hydroxyl group, a bromine atom, and an ethoxy group attached to a phenol ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(1S)-1-amino-2-hydroxyethyl]-2-bromo-6-ethoxyphenol typically involves multi-step organic reactions. One common method starts with the bromination of 2-ethoxyphenol to introduce the bromine atom at the 2-position. This is followed by the introduction of the amino and hydroxyl groups through a series of reactions involving intermediates such as epoxides or aziridines. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems for precise control of reaction conditions, and advanced purification techniques to isolate the final product.
Analyse Chemischer Reaktionen
Types of Reactions
4-[(1S)-1-amino-2-hydroxyethyl]-2-bromo-6-ethoxyphenol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form an amine.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiols (R-SH) can be used to replace the bromine atom.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while nucleophilic substitution of the bromine atom could result in a variety of substituted phenol derivatives.
Wissenschaftliche Forschungsanwendungen
4-[(1S)-1-amino-2-hydroxyethyl]-2-bromo-6-ethoxyphenol has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activity, such as antimicrobial or anticancer properties.
Medicine: Research may focus on its potential therapeutic applications, including drug development for various diseases.
Industry: It can be used in the development of new materials or as a precursor for the synthesis of other valuable compounds.
Wirkmechanismus
The mechanism of action of 4-[(1S)-1-amino-2-hydroxyethyl]-2-bromo-6-ethoxyphenol involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups may form hydrogen bonds with biological molecules, while the bromine atom could participate in halogen bonding. These interactions can affect the function of enzymes, receptors, or other proteins, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-[(1S)-2-amino-1-hydroxyethyl]benzene-1,2-diol: Similar structure but lacks the bromine and ethoxy groups.
4-(1-Amino-2-hydroxyethyl)phenol hydrochloride: Similar structure but in the hydrochloride salt form.
Uniqueness
4-[(1S)-1-amino-2-hydroxyethyl]-2-bromo-6-ethoxyphenol is unique due to the presence of the bromine and ethoxy groups, which can significantly influence its chemical reactivity and biological activity
Eigenschaften
Molekularformel |
C10H14BrNO3 |
|---|---|
Molekulargewicht |
276.13 g/mol |
IUPAC-Name |
4-[(1S)-1-amino-2-hydroxyethyl]-2-bromo-6-ethoxyphenol |
InChI |
InChI=1S/C10H14BrNO3/c1-2-15-9-4-6(8(12)5-13)3-7(11)10(9)14/h3-4,8,13-14H,2,5,12H2,1H3/t8-/m1/s1 |
InChI-Schlüssel |
QHNIQZMZSROFJV-MRVPVSSYSA-N |
Isomerische SMILES |
CCOC1=C(C(=CC(=C1)[C@@H](CO)N)Br)O |
Kanonische SMILES |
CCOC1=C(C(=CC(=C1)C(CO)N)Br)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



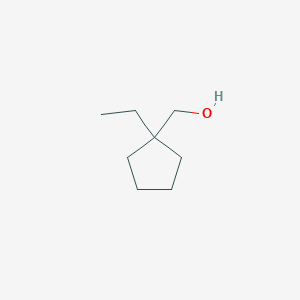
![rac-(1R,4S,5S)-4-(6-methoxypyridin-3-yl)-2-oxabicyclo[2.1.1]hexane-5-carboxylicacid](/img/structure/B15315070.png)
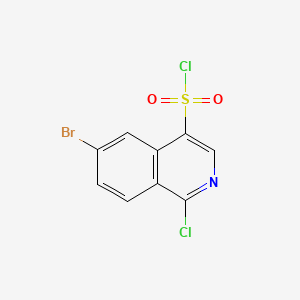
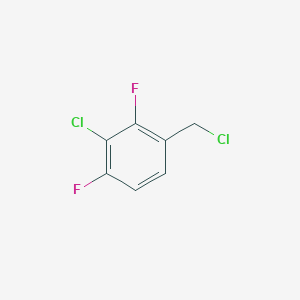
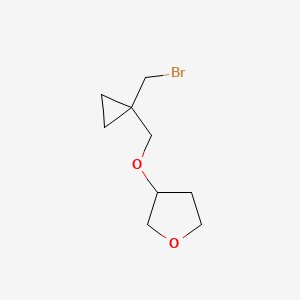

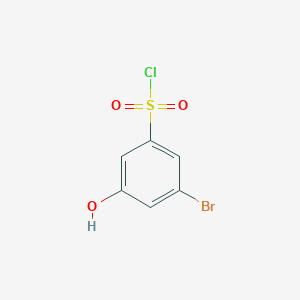

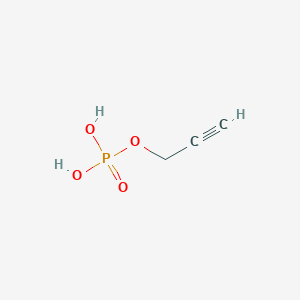
aminehydrochloride](/img/structure/B15315140.png)

![4-Azaspiro[2.6]nonanehydrochloride](/img/structure/B15315145.png)
![(|AR,|AR)-|A-(2,3-Dihydro-1,4-benzodioxin-6-yl)-|A-[(2-hydroxy-1-phenylethyl)amino]-1-pyrrolidinepropanol](/img/structure/B15315150.png)
